molecular formula C26H23NO7S B270865 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE

Cat. No.: B270865
M. Wt: 493.5 g/mol
InChI Key: LTGBWFLIYIMDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a pyrrolidinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl sulfonyl chloride with a phenolic compound to form the sulfonyl ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can also interact with proteins or other biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H23NO7S

Molecular Weight

493.5 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C26H23NO7S/c1-18-7-13-23(14-8-18)35(31,32)34-22-11-9-19(10-12-22)24(28)17-33-26(30)20-15-25(29)27(16-20)21-5-3-2-4-6-21/h2-14,20H,15-17H2,1H3

InChI Key

LTGBWFLIYIMDTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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